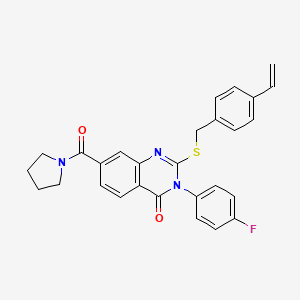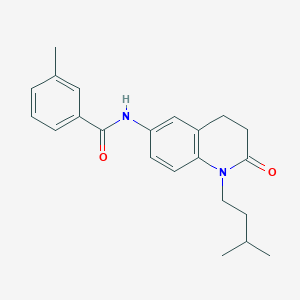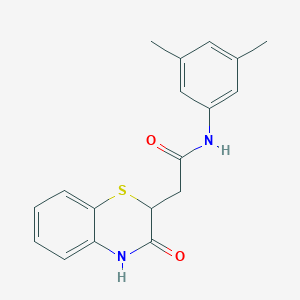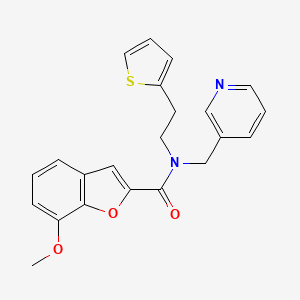![molecular formula C21H24N4O4 B2439952 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034307-11-2](/img/structure/B2439952.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide” is a solid compound with a color that is either colorless or light yellow . It has been used in organic synthesis reactions as an intermediate .
Synthesis Analysis
The synthesis of a similar compound, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, was reported to be prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, was analyzed using the single crystal X-ray diffraction method . The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group .科学的研究の応用
Orexin Receptor Antagonism and Compulsive Food Consumption
The role of orexin receptors in modulating various physiological processes, including feeding, arousal, stress, and drug abuse, has been studied extensively. One compound of interest, SB-649868, which shares structural similarities with N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide, has demonstrated significant effects on compulsive food consumption. In a model of binge eating in female rats, SB-649868, a dual orexin receptor (OX1/OX2R) antagonist, reduced binge eating of highly palatable food without affecting standard food intake, suggesting a potential therapeutic avenue for eating disorders with a compulsive component (Piccoli et al., 2012).
Synthesis and Chemical Properties
Research into the synthesis and reactivity of benzyl ethers, such as the study on the mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt, provides foundational knowledge for the chemical manipulation and application of compounds like this compound. These studies elucidate methods for generating benzyl ethers in good to excellent yield, which is crucial for the development and application of new pharmaceutical compounds (Poon & Dudley, 2006).
Antiplatelet Aggregation Activity
The exploration of novel carbamoylpyridine and carbamoylpiperidine analogues for their antiplatelet aggregation activity demonstrates the potential therapeutic applications of compounds structurally related to this compound. Such research is crucial for understanding the relationship between chemical structure and biological activity, potentially leading to the development of new treatments for conditions involving platelet aggregation (Youssef et al., 2011).
Modulation of γ-Aminobutyric Acid Type A Receptors
Piperine derivatives, which modulate γ-aminobutyric acid type A receptors (GABAAR), exemplify the broad potential for compounds structurally related to this compound in neurological research and therapy. Modifications to the piperidine moiety significantly influence the efficiency and potency of these derivatives in modulating GABAAR, indicating the value of structural analogues in discovering novel neurological modulators (Schöffmann et al., 2014).
α1-Adrenergic Receptor Antagonism
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have shown α1-adrenergic receptor antagonistic activity with a uro-selective profile. This research underscores the potential of compounds like this compound in the development of treatments for conditions such as benign prostatic hyperplasia, where selective α1-adrenergic receptor antagonism can relieve symptoms without significantly affecting blood pressure (Rak et al., 2016).
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other benzo[d][1,3]dioxol-5-ylmethyl derivatives, which have been studied for their potential antitumor activities . .
Mode of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
Similar compounds have demonstrated growth inhibition properties with ic50 values generally below 5 μm against certain cancer cell lines . This suggests that the compound may have a cytotoxic effect on these cells.
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-10-17(4-7-22-14)25-8-5-15(6-9-25)12-23-20(26)21(27)24-16-2-3-18-19(11-16)29-13-28-18/h2-4,7,10-11,15H,5-6,8-9,12-13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJMBKNZDYQLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2439879.png)

![3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one](/img/structure/B2439882.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2439886.png)

![6-(4-Chlorophenyl)-2-[1-(3-fluoropyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2439889.png)
![Ethyl 4-((4-((3-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2439891.png)
![5-bromo-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2439892.png)